molecular formula C23H29N3O2S2 B2857872 3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 689262-62-2

3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2857872
CAS RN: 689262-62-2
M. Wt: 443.62
InChI Key: NCQYKLZWGBLBSW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4-one ring, a piperidine ring, and a sulfanyl group. These features suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have several rings and functional groups. These include a thieno[3,2-d]pyrimidin-4-one ring, a piperidine ring, and a sulfanyl group. The exact structure would need to be confirmed through techniques such as NMR and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the sulfanyl group might be involved in redox reactions, while the piperidine ring could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the various rings in its structure .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in many pharmaceuticals and alkaloids. The compound could serve as a precursor or intermediate in synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological applications, making the compound valuable for medicinal chemistry research.

Antimicrobial Activity

The thienopyrimidine moiety of the compound suggests potential antimicrobial properties. Research into similar structures has shown promise in developing new antibacterial agents with mechanisms of action different from known antibiotics . This compound could be studied for its efficacy against bacterial strains and its role as a tRNA (Guanine37-N1)-methyltransferase (TrmD) inhibitor.

Pharmacological Applications

Given the piperidine and thienopyrimidine components, this compound could be explored for various pharmacological applications. Piperidine derivatives are found in over twenty classes of drugs, indicating the potential for this compound to be involved in the discovery and biological evaluation of potential drugs .

Drug Resistance Studies

The rapid development of bacterial resistance to antibiotics is a significant concern. The compound’s potential role as a TrmD inhibitor makes it a candidate for studying drug resistance mechanisms and developing strategies to combat resistant bacterial strains .

Cancer Research

Compounds with piperidine structures have been evaluated for anticancer activity. The compound could be synthesized and tested against various cancer cell lines to determine its therapeutic potential and efficacy compared to existing treatments .

Chemical Synthesis and Organic Chemistry

The compound’s structure presents opportunities for chemical synthesis research, particularly in developing fast and cost-effective methods for creating biologically active piperidines. It could be used to study intra- and intermolecular reactions leading to novel piperidine derivatives .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to have diverse biological activities, including anticancer, antiviral, and antimicrobial effects .

properties

IUPAC Name

3-benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-3-18-11-7-8-12-25(18)20(27)15-29-23-24-19-13-16(2)30-21(19)22(28)26(23)14-17-9-5-4-6-10-17/h4-6,9-10,16,18H,3,7-8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQYKLZWGBLBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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